2-Desmethylene-2-chloromethyl Ethacrynic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

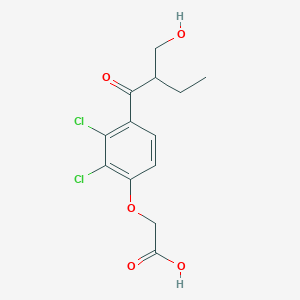

2-Desmethylene-2-chloromethyl Ethacrynic Acid is a synthetic compound with the molecular formula C13H13Cl3O4 and a molecular weight of 339.60. It is an impurity of Ethacrynic Acid and is primarily used in proteomics research . The compound is characterized by its pale beige solid appearance and has a melting point of 124-126°C .

Méthodes De Préparation

The synthetic routes for 2-Desmethylene-2-chloromethyl Ethacrynic Acid involve the chloromethylation of Ethacrynic Acid. The reaction conditions typically include the use of chloroform and methanol as solvents

Analyse Des Réactions Chimiques

2-Desmethylene-2-chloromethyl Ethacrynic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The chloromethyl group in the compound can undergo substitution reactions with nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Desmethylene-2-chloromethyl ethacrynic acid has the molecular formula C13H13Cl3O4 and a molecular weight of approximately 339.60 g/mol. The compound features multiple chlorine atoms and functional groups, contributing to its unique chemical behavior and biological activities .

Scientific Research Applications

1. Quality Control in Pharmaceutical Production

- The compound is primarily utilized in the quality control (QC) and quality assurance (QA) processes during the commercial production of ethacrynic acid and its formulations. It serves as a reference standard for ensuring the purity and consistency of pharmaceutical products .

2. Toxicity Studies

- This compound is employed in toxicity studies related to drug formulations. Its role in these studies helps assess the safety profiles of drugs containing ethacrynic acid, particularly concerning potential side effects and interactions .

3. Biochemical Research

- Research indicates that this compound exhibits significant biological activities, making it a subject of interest in biochemical studies. It has been investigated for its effects on various biological systems, including cellular signaling pathways .

Case Study 1: Diuretic Activity

In a study focusing on diuretic effects, this compound was evaluated alongside its parent compound, ethacrynic acid. The findings suggested that this impurity could influence diuretic activity, potentially impacting fluid balance in clinical settings .

Case Study 2: Interaction with Biological Systems

Research has demonstrated that this compound interacts with various cellular pathways. For instance, studies showed that it could modulate signaling pathways related to cell survival and proliferation, indicating potential applications in cancer research .

Mécanisme D'action

The mechanism of action of 2-Desmethylene-2-chloromethyl Ethacrynic Acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

2-Desmethylene-2-chloromethyl Ethacrynic Acid is similar to other chloromethylated derivatives of Ethacrynic Acid. Some of the similar compounds include:

- 2-Chloromethyl Ethacrynic Acid

- 2,3-Dichloro-4-(2-chloromethyl)-1-oxobutylphenoxyacetic Acid

Compared to these compounds, this compound is unique due to the absence of a methylene group, which affects its reactivity and interaction with proteins .

Activité Biologique

2-Desmethylene-2-chloromethyl ethacrynic acid (DCECA) is a derivative of ethacrynic acid, a well-known diuretic agent. This compound has garnered attention in recent years due to its potential biological activities, particularly in cancer research and other therapeutic applications. Understanding the biological activity of DCECA can provide insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

DCECA is characterized by the following chemical structure:

- Chemical Formula : C11H10ClO3

- Molecular Weight : 232.65 g/mol

- CAS Number : 95772-54-6

The presence of the chloromethyl group and the ethacrynic backbone suggests that DCECA may exhibit unique pharmacological properties compared to its parent compound.

Anticancer Properties

Recent studies have highlighted DCECA's significant anticancer properties. Research indicates that DCECA can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

- Leukemia

The biological activity of DCECA is attributed to several mechanisms:

- Inhibition of Enzyme Activity : DCECA has been shown to inhibit glutathione S-transferase (GST), an enzyme involved in detoxification processes, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents .

- Induction of Apoptosis : Studies demonstrate that DCECA can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .

- Disruption of Ion Channels : DCECA may affect calcium homeostasis by blocking L-type voltage-dependent calcium channels, which are crucial for cancer cell proliferation .

Antimicrobial Activity

DCECA also exhibits antimicrobial properties, potentially making it useful in treating infections. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, similar to other antibacterial agents.

Pharmacological Applications

DCECA's pharmacological profile suggests several potential applications:

- Diuretic Effects : Similar to ethacrynic acid, DCECA may possess diuretic properties, aiding in conditions such as edema and hypertension .

- Cancer Therapeutics : Due to its anticancer effects, DCECA is being explored as a candidate for drug repurposing in oncology .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in 2023 demonstrated that DCECA significantly inhibited the growth of pancreatic cancer cells with an IC50 value ranging from 6 to 223 μM, indicating its potency as an anticancer agent across various tumor types .

Case Study: Antimicrobial Activity

Another investigation revealed that DCECA exhibited effective antimicrobial activity against several bacterial strains, suggesting its potential use as an antibacterial agent in clinical settings.

Propriétés

IUPAC Name |

2-[2,3-dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O5/c1-2-7(5-16)13(19)8-3-4-9(12(15)11(8)14)20-6-10(17)18/h3-4,7,16H,2,5-6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUOOKOWCATTNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575379 |

Source

|

| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95772-54-6 |

Source

|

| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.